1-Benzyl-N-phenylpiperidin-4-amine
CAS No.: 1155-56-2
Cat. No.: VC21128731
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155-56-2 |
|---|---|
| Molecular Formula | C18H22N2 |
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | 1-benzyl-N-phenylpiperidin-4-amine |
| Standard InChI | InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
| Standard InChI Key | FSXGJIFBTBJMHV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3 |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Properties and Structure
Basic Identification
1-Benzyl-N-phenylpiperidin-4-amine is a piperidine derivative characterized by a central piperidine ring substituted with a benzyl group at the nitrogen position and a phenylamino group at the 4-position. This compound belongs to the class of 4-anilidopiperidines, which forms the core structure of many synthetic opioid analgesics .
Physical and Chemical Properties
The compound exists as a white crystalline solid with a melting point of 84-86°C . It is classified with the molecular formula C₁₈H₂₂N₂ and has a molecular weight of 266.4 g/mol . The compound's physical state and chemical stability make it suitable for laboratory storage and analytical procedures.
Table 1: Key Physical and Chemical Properties of 1-Benzyl-N-phenylpiperidin-4-amine
Structural Identifiers
For analytical and identification purposes, the compound can be characterized by various structural identifiers:
Table 2: Structural Identifiers for 1-Benzyl-N-phenylpiperidin-4-amine
Synthesis and Production Methods
Standard Synthetic Route
The synthesis of 1-Benzyl-N-phenylpiperidin-4-amine typically follows a pathway proposed by PAJ Janssen, which begins with 1-benzylpiperidin-4-one as the starting material . This synthetic route involves several key steps:
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Condensation of 1-benzylpiperidin-4-one with aniline to form a Schiff base (imine)
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Reduction of the resulting imine using lithium aluminum hydride
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Isolation and purification of the final 1-benzyl-4-anilinopiperidine product
This method produces the target compound with reasonable yields and purity suitable for analytical and research applications .
Alternative Approaches
While the Janssen method represents the classical approach, alternative synthetic strategies may involve:
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Reductive amination of 4-piperidone derivatives with appropriate aniline compounds
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Modification of pre-existing piperidine structures through selective functionalization
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Ring-forming reactions from acyclic precursors
These alternative approaches may offer advantages in terms of yield, reaction conditions, or the ability to introduce specific functional groups at desired positions.
Regulatory Status and Classification
Legal Classification
1-Benzyl-N-phenylpiperidin-4-amine is classified as a fentanyl-related substance with no currently known legitimate medical uses according to international regulatory documents . This classification has significant implications for its legal status, research permissions, and commercial applications.
Hazard Classification
According to safety documentation, the compound carries several hazard classifications that warrant careful handling:
Table 3: Hazard Classifications of 1-Benzyl-N-phenylpiperidin-4-amine
These classifications necessitate specific handling procedures and safety measures when working with this compound in laboratory settings.
Relationship to Fentanyl and Opioid Chemistry
Structural Relationship to Fentanyl
1-Benzyl-N-phenylpiperidin-4-amine bears significant structural similarity to fentanyl, differentiating primarily in the absence of the propionyl group attached to the nitrogen of the phenylamino moiety and the presence of a benzyl group instead of a phenethyl group on the piperidine nitrogen . This structural relationship places it within the broader category of 4-anilidopiperidine compounds, which form the backbone of many synthetic opioid analgesics.
Position in Synthetic Pathways
In the context of synthetic chemistry, 1-Benzyl-N-phenylpiperidin-4-amine can be considered a structural intermediate or side product in fentanyl synthesis pathways. Understanding its formation and properties contributes to improved synthetic procedures and quality control in pharmaceutical manufacturing .
Applications in Research and Analysis
Analytical Reference Standard
The primary legitimate use of 1-Benzyl-N-phenylpiperidin-4-amine is as an analytical reference standard for:
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Identifying and quantifying impurities in pharmaceutical fentanyl preparations
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Developing and validating analytical methods for synthetic opioid detection
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Supporting forensic investigations involving suspected fentanyl or related compounds
These applications make it an important tool in pharmaceutical quality control and forensic toxicology.
Chemical Education and Training
The compound serves as an educational tool in chemistry and pharmacology programs, helping students understand principles of medicinal chemistry, analytical techniques, and relationships between chemical structure and biological activity.
Related Compounds and Derivatives
Structural Analogs
Several compounds share structural similarities with 1-Benzyl-N-phenylpiperidin-4-amine:
Table 4: Structural Analogs of 1-Benzyl-N-phenylpiperidin-4-amine
Pharmaceutical Relevance
The structural framework of 1-Benzyl-N-phenylpiperidin-4-amine has been utilized in the development of various pharmaceutical compounds. Researchers have explored modifications of this basic structure to develop compounds with potential applications in:
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